molecular formula C7H3BrClFO B1372945 3-Bromo-2-chloro-6-fluorobenzaldehyde CAS No. 1114809-11-8

3-Bromo-2-chloro-6-fluorobenzaldehyde

Cat. No.: B1372945
CAS No.: 1114809-11-8
M. Wt: 237.45 g/mol
InChI Key: ADFWZYGIWHXERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3BrClFO. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Scientific Research Applications

3-Bromo-2-chloro-6-fluorobenzaldehyde has several applications in scientific research:

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-chloro-6-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways where it may act as an intermediate. Additionally, this compound can form Schiff bases through condensation reactions with amines, which are important in the synthesis of various bioactive molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. For instance, it may upregulate antioxidant defense mechanisms in response to increased ROS levels. Additionally, this compound can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation. This inhibition can result in changes in metabolic flux and gene expression. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on proteins and DNA, which can lead to modifications that affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of this compound can induce toxicity, manifesting as liver damage or oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic or adverse effects at high doses include inflammation, apoptosis, and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. The compound can also undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferases, which further aids in its detoxification and elimination from the body. These metabolic processes can affect the levels of various metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, it may bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue. This localization can affect its biological activity and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It may localize to specific organelles such as the mitochondria, where it can induce oxidative stress and affect mitochondrial function. The compound’s localization can be influenced by targeting signals or post-translational modifications that direct it to particular cellular compartments. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-6-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-6-fluorobenzaldehyde. The reaction typically uses bromine as the halogenating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes with different functional groups replacing the halogens.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-4-fluorobenzaldehyde
  • 3-Bromo-6-chloro-2-fluorobenzaldehyde
  • 3-Bromobenzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

3-Bromo-2-chloro-6-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

3-bromo-2-chloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFWZYGIWHXERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-chloro-6-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-6-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chloro-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chloro-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-chloro-6-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-chloro-6-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.